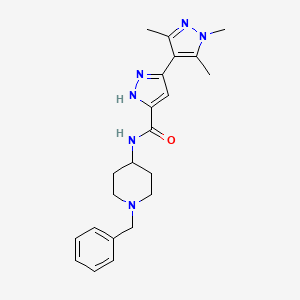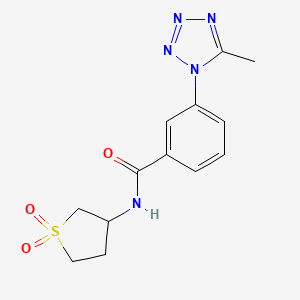![molecular formula C15H14ClN3O B11134582 1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole](/img/structure/B11134582.png)
1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole typically involves the following steps:
Preparation of 2-chlorophenoxypropyl bromide: This intermediate is synthesized by reacting 2-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 2-chlorophenoxypropyl bromide is then reacted with benzotriazole in the presence of a base like sodium hydride or potassium carbonate to form this compound.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole can undergo various chemical reactions, including:
Nucleophilic substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Substitution reactions: The chlorophenoxy group can undergo further substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized as a corrosion inhibitor in various industrial applications, including the protection of metals and alloys.
Mechanism of Action
The mechanism of action of 1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole depends on its specific application:
Corrosion inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
Biological activity: It may interact with specific molecular targets such as enzymes or receptors, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1H-benzotriazole: A simpler benzotriazole derivative without the chlorophenoxypropyl group.
2-(2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative used as a UV stabilizer.
5-chloro-1H-benzotriazole: A chlorinated benzotriazole with different substitution patterns.
Uniqueness
1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole is unique due to the presence of the 2-chlorophenoxypropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H14ClN3O |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]benzotriazole |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-1-4-9-15(12)20-11-5-10-19-14-8-3-2-7-13(14)17-18-19/h1-4,6-9H,5,10-11H2 |
InChI Key |
MFAMIQNVDKWGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(azepan-1-yl)-2-[(E)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11134499.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11134500.png)
![(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11134507.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide](/img/structure/B11134520.png)
![N-[3-(hydrazinylcarbonyl)-2-methyl-1-benzofuran-5-yl]-4-methylbenzenesulfonamide](/img/structure/B11134528.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-chloro-2-methoxy-benzenesulfonylamino)-propionamide](/img/structure/B11134538.png)
![1-(2,5-Dimethoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11134540.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11134565.png)

![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134580.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134583.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134594.png)
